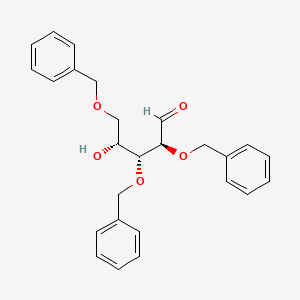

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Description

BenchChem offers high-quality (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1 |

InChI Key |

XUCNSIRQCBFBHF-TWJOJJKGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Scope

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a heavily protected, chiral monosaccharide derivative. As an acyclic aldehyde form of a protected L-arabinose, it serves as a versatile and high-value intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other bioactive molecules.[1][][] Its utility in multi-step synthetic pathways is critically dependent on a thorough understanding of its physical properties, which dictate reaction conditions, purification strategies, and handling procedures.

This technical guide provides a detailed examination of the known and predicted physical properties of this compound. It moves beyond a simple data sheet to offer insights into the causal relationships between the molecule's unique structure—featuring three bulky benzyl ether protecting groups, a free secondary alcohol, and a reactive aldehyde—and its macroscopic behavior. The discussion is grounded in established chemical principles and supported by available data on closely related structures, providing a practical framework for laboratory applications.

Molecular Identity and Structure

The precise arrangement of stereocenters and functional groups is fundamental to the compound's chemical reactivity and physical characteristics.

-

IUPAC Name: (2S,3R,4R)-2,3,5-Tris(phenylmethoxy)-4-hydroxypentanal

-

Molecular Formula: C₂₆H₂₈O₅[][4]

-

Chirality: The molecule possesses three defined stereocenters (C2, C3, C4), making it a specific stereoisomer. Its enantiomer is (2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

The open-chain aldehyde structure exists in dynamic equilibrium with its cyclic hemiacetal (predominantly furanose) form, especially in solution. This equilibrium is a critical consideration, as the physical properties observed in bulk are a reflection of this molecular population.

Caption: Molecular structure of the target aldehyde.

Summary of Physicochemical Properties

The following table summarizes the key physical data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Where specific experimental data is unavailable in the literature, properties are predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₂₆H₂₈O₅ | [][4][5] |

| Molecular Weight | 420.50 g/mol | [][4][5] |

| Physical State | Viscous oil or syrup at room temperature. | Predicted. Related compounds are reported as syrups[1]. High molecular weight and structural flexibility inhibit crystallization. |

| Appearance | Colorless to pale yellow. | Typical for purified carbohydrate derivatives. |

| Solubility in Water | Insoluble to very slightly soluble. | Predicted. The large, nonpolar surface area of three benzyl groups dominates the molecule's character[6][7]. |

| Solubility in Organic Solvents | Soluble in dichloromethane (DCM), chloroform, ethyl acetate, THF, and acetone. Sparingly soluble in hexanes. | Predicted based on general principles for protected carbohydrates. Essential for reaction setup and chromatographic purification[6][8]. |

| Melting Point | Not applicable (amorphous solid or syrup). | A sharp melting point is not expected for a non-crystalline material. |

| Boiling Point | Decomposes upon heating at atmospheric pressure. | Predicted. High molecular weight and multiple functional groups lead to thermal instability before boiling. |

| Optical Rotation [α]D | Optically active. Specific value not reported in surveyed literature. | The presence of defined stereocenters ensures optical activity. The value is a critical parameter for confirming stereochemical integrity. |

| Purity | Commercially available up to ≥97%. | [5] |

In-Depth Analysis of Physical Characteristics

Physical State and Causality

The compound is typically isolated as a dense, viscous syrup or an amorphous solid rather than a crystalline material.[1] This physical state is a direct consequence of its molecular structure:

-

High Conformational Flexibility: The acyclic five-carbon backbone allows for free rotation around C-C single bonds, preventing the molecule from packing into a well-ordered, low-energy crystal lattice.

-

Intermolecular Forces: While the aldehyde and hydroxyl groups can participate in dipole-dipole interactions and hydrogen bonding, these are sterically hindered by the three large, umbrella-like benzyl groups. The dominant intermolecular forces are van der Waals interactions between the aromatic rings.

-

Equilibrium Mixture: The presence of even a small percentage of the cyclic hemiacetal form in the bulk material introduces structural heterogeneity, further frustrating crystallization.

Insight for Researchers: The syrupy nature necessitates careful handling and accurate measurement by mass rather than volume. It also implies that purification will almost exclusively rely on chromatographic techniques rather than recrystallization.

Solubility Profile: The Key to Application

The solubility behavior is governed by the principle of "like dissolves like."

-

Aqueous Insolubility: The molecule contains five oxygen atoms capable of acting as hydrogen bond acceptors with water.[9] However, the hydrophobic character of the three phenyl rings and the overall carbon backbone (26 carbons) far outweighs the hydrophilic contribution of the polar groups. This makes the compound virtually insoluble in water.[7]

-

Organic Solubility: Its excellent solubility in moderately polar to polar aprotic organic solvents (e.g., CH₂Cl₂, EtOAc, THF) is a direct result of the large benzylic moieties. This property is fundamental to its utility, as these are common solvents for synthetic transformations (e.g., reductions, oxidations, olefination) and for purification via silica gel flash chromatography.[1]

Thermal Properties and Stability

Standard thermal data like melting and boiling points are not meaningful for this compound.

-

Boiling Point: The high molecular weight (420.50 g/mol ) and polar functional groups would theoretically lead to a very high boiling point.[8] However, the energy required to bring the molecule to a boil would far exceed the energy required to break covalent bonds, leading to decomposition at elevated temperatures. Therefore, purification by distillation is not a viable method.

-

Storage: As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over long periods. For long-term storage, it is recommended to keep the material under an inert atmosphere (argon or nitrogen) at reduced temperatures (2°C - 8°C).

Methodologies for Characterization and Validation

Confirming the identity and purity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is essential prior to its use in synthesis. The following workflow outlines the standard analytical procedures employed.

Caption: Workflow for purification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key expected signals include a downfield singlet or doublet for the aldehyde proton (~9.5-9.8 ppm), aromatic protons of the benzyl groups (~7.2-7.4 ppm), and characteristic shifts for the carbons of the pentanal backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₂₆H₂₈O₅) by providing a highly accurate mass measurement.[10]

-

Infrared (IR) Spectroscopy: Provides definitive evidence of key functional groups. A strong absorbance at ~1720-1740 cm⁻¹ confirms the presence of the aldehyde C=O stretch, while a broad absorbance around 3400-3500 cm⁻¹ indicates the O-H stretch of the secondary alcohol.

-

Polarimetry: Measurement of the specific optical rotation ([α]D) is crucial for verifying the stereochemical integrity of the material, ensuring that the desired (2S,3R,4R) isomer has been synthesized and isolated without racemization.

Conclusion

The physical properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal—being a viscous, non-crystalline syrup with high solubility in organic solvents and poor solubility in water—are a direct manifestation of its complex, flexible, and heavily protected molecular structure. These characteristics are not mere data points; they are critical operational parameters that guide the synthetic chemist in designing reaction conditions, choosing appropriate purification methods, and ensuring proper storage. A comprehensive grasp of this structure-property relationship is indispensable for leveraging this valuable building block to its full potential in the fields of medicinal chemistry and drug development.

References

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Unacademy. (n.d.). Physical and chemical properties of Aldehydes. Retrieved from [Link]

-

YouTube. (2013). Physical Properties of Aldehydes & Ketones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 5. 54623-25-5 | (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal - Moldb [moldb.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. Buy (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal [smolecule.com]

Navigating the Spectroscopic Landscape of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Chiral Building Block

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a carbohydrate derivative of significant interest in synthetic organic chemistry. Its densely functionalized and stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents. The strategic placement of three bulky benzyloxy protecting groups and a free hydroxyl group, in addition to the reactive aldehyde functionality, offers a versatile platform for a variety of chemical transformations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. These predictions are derived from established chemical shift and fragmentation principles and serve as a benchmark for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) | Rationale |

| ~9.7 | d | 1H | H-1 (Aldehyde) | ~2.5 | The aldehyde proton is expected to be a doublet due to coupling with H-2 and will resonate at a characteristic downfield shift. |

| ~7.4-7.2 | m | 15H | Ar-H (3 x Ph) | - | The aromatic protons of the three benzyl groups will appear as a complex multiplet in this region. |

| ~4.8-4.5 | m | 6H | -OCH₂Ph | - | The benzylic methylene protons are diastereotopic and will likely appear as a series of doublets or multiplets. |

| ~4.2 | m | 1H | H-4 | - | This proton is coupled to H-3 and H-5, and its chemical shift is influenced by the adjacent hydroxyl and benzyloxy groups. |

| ~4.0 | dd | 1H | H-2 | ~2.5, ~5.0 | Coupled to the aldehyde proton (H-1) and H-3. The benzyloxy group at C-2 will cause a downfield shift. |

| ~3.8 | m | 1H | H-3 | - | Coupled to H-2 and H-4. Its chemical shift is influenced by the two adjacent benzyloxy groups. |

| ~3.7 | dd | 1H | H-5a | ~4.0, ~11.0 | Part of an ABX system with H-5b and H-4. Diastereotopic protons of the CH₂OBn group. |

| ~3.6 | dd | 1H | H-5b | ~6.0, ~11.0 | Part of an ABX system with H-5a and H-4. Diastereotopic protons of the CH₂OBn group. |

| ~2.5 | br s | 1H | -OH | - | The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | C-1 (Aldehyde) | The aldehyde carbonyl carbon has a characteristic downfield chemical shift. |

| ~138-137 | Ar-C (ipso) | The ipso-carbons of the benzyl groups. |

| ~129-127 | Ar-C | The aromatic carbons of the three phenyl rings. |

| ~80 | C-2 | Methoxy carbon bearing a benzyloxy group. |

| ~78 | C-3 | Methoxy carbon bearing a benzyloxy group. |

| ~73 | -OCH₂Ph | The benzylic methylene carbons. |

| ~71 | C-4 | Methoxy carbon bearing a hydroxyl group. |

| ~70 | C-5 | Methylene carbon bearing a benzyloxy group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3450 | Broad | O-H stretch | The hydroxyl group will give a broad absorption band. |

| ~3060, 3030 | Medium | C-H stretch (aromatic) | Characteristic C-H stretching of the phenyl rings. |

| ~2920, 2850 | Medium | C-H stretch (aliphatic) | C-H stretching of the pentanal backbone and benzylic methylenes. |

| ~2720, 2820 | Weak | C-H stretch (aldehyde) | Fermi doublets characteristic of an aldehyde C-H stretch. |

| ~1730 | Strong | C=O stretch (aldehyde) | The strong carbonyl absorption of the aldehyde. |

| ~1600, 1495 | Medium | C=C stretch (aromatic) | Aromatic ring stretching vibrations. |

| ~1100-1000 | Strong | C-O stretch | Multiple strong bands are expected from the C-O single bonds of the ethers and alcohol. |

| ~740, 700 | Strong | C-H bend (aromatic) | Out-of-plane bending for monosubstituted benzene rings. |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Ion | Rationale |

| 443.2 | [M+Na]⁺ | Expected sodium adduct in positive ion mode. |

| 421.2 | [M+H]⁺ | Expected protonated molecular ion in positive ion mode. |

| 313.1 | [M-CH₂Ph]⁺ | Loss of a benzyl group. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

Experimental Protocols for Spectroscopic Analysis

The following section details the step-by-step methodologies for acquiring high-quality spectroscopic data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure, stereochemistry, and purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the sample temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR Experiments (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Causality Behind Experimental Choices: The choice of a high-field spectrometer is crucial for resolving the complex multiplets expected in the spectrum of this molecule. CDCl₃ is a standard solvent for many organic compounds and TMS provides a sharp, reliable reference point. 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals in such a complex structure.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample (if liquid or oil) or a finely ground solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values.

-

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation. It is a non-destructive method suitable for a wide range of sample types.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage ~3-4 kV, nebulizer gas pressure ~20-30 psi, drying gas flow rate ~5-10 L/min, and source temperature ~100-150 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion ([M+H]⁺ or [M+Na]⁺) as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Acquire the product ion spectrum to identify characteristic fragment ions.

-

Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound, as it typically produces intact molecular ions. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Experimental Workflows

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. The predicted spectroscopic data, coupled with the detailed experimental protocols, offers researchers a reliable reference for confirming the identity and purity of this important synthetic intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to the advancement of complex molecule synthesis and drug development. The principles of spectroscopic interpretation and the rationale behind the experimental choices outlined herein are broadly applicable to the characterization of other complex organic molecules, making this guide a valuable resource for the wider scientific community.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

1H NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a key chiral building block in synthetic organic chemistry.[1][2] As a complex, acyclic molecule with multiple stereocenters and protecting groups, its structural elucidation relies heavily on high-resolution NMR spectroscopy. This document serves as a reference for researchers and drug development professionals, offering a detailed theoretical prediction of the ¹H NMR spectrum, a robust experimental protocol for data acquisition, and a systematic strategy for spectral interpretation. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable intermediate, often utilized in the synthesis of complex carbohydrates and natural products. Its structure features an aldehyde, a primary alcohol, a secondary alcohol, and three bulky benzyl (Bn) ether protecting groups along a five-carbon backbone with defined stereochemistry. Verifying the integrity of this structure—confirming the presence of all functional groups and, crucially, the relative stereochemistry—is a task for which ¹H NMR spectroscopy is exceptionally well-suited.

The ¹H NMR spectrum provides three primary types of information:

-

Chemical Shift (δ): Indicates the electronic environment of each proton.[3]

-

Integration: Reveals the relative number of protons generating a signal.[4]

-

Spin-Spin Coupling (J-coupling): Provides information about the connectivity and dihedral angles between neighboring protons.[5]

This guide will deconstruct the predicted spectrum of the title compound, providing the user with the expertise to confidently assign its structure.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify every chemically distinct proton in the molecule. Due to the fixed stereochemistry, many protons that might appear equivalent in a simpler molecule are chemically distinct here.

Caption: Labeled schematic of the target molecule.

The key proton environments are:

-

H1: The highly deshielded aldehyde proton.

-

H2, H3, H4: Protons on the chiral backbone, each in a unique electronic environment.

-

H5a, H5b: The diastereotopic protons on C5.

-

OH: The hydroxyl proton on C4.

-

Benzylic Protons (CH₂): Three sets of benzylic methylene protons. The protons within each CH₂ group are diastereotopic due to the molecular chirality.[6]

-

Aromatic Protons (Ar-H): Protons on the three phenyl rings.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants for each proton. These predictions are based on established chemical shift values and an understanding of electronic effects.[7][8][9]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H1 | 9.6 - 9.8 | Doublet (d) | ³J(H1,H2) ≈ 2-3 | Strongly deshielded by the carbonyl group's anisotropy and electronegativity.[10] |

| Ar-H | 7.2 - 7.4 | Multiplet (m) | - | Standard aromatic region for unsubstituted phenyl rings of benzyl ethers.[11] |

| Benzylic CH₂ | 4.4 - 4.9 | 3 x AB quartet | ²J ≈ 11-12 | Protons are diastereotopic. Each CH₂ gives two doublets. Deshielded by adjacent oxygen and aromatic ring.[12] |

| H3 | 4.1 - 4.3 | Doublet of Doublets (dd) | ³J(H3,H2) ≈ 4-6, ³J(H3,H4) ≈ 6-8 | Attached to a carbon bearing a benzyloxy group. Coupled to H2 and H4. |

| H2 | 3.9 - 4.1 | Doublet of Doublets (dd) | ³J(H2,H1) ≈ 2-3, ³J(H2,H3) ≈ 4-6 | Attached to a carbon bearing a benzyloxy group. Coupled to H1 and H3. |

| H4 | 3.8 - 4.0 | Multiplet (m) | ³J(H4,H3), ³J(H4,H5a), ³J(H4,H5b) | Attached to the carbon with the hydroxyl group. Coupled to H3 and the two H5 protons. |

| H5a / H5b | 3.6 - 3.8 | 2 x Doublet of Doublets (dd) | ²J(H5a,H5b) ≈ 10-12, ³J(H5,H4) ≈ 3-7 | Diastereotopic protons adjacent to an oxygen atom. Each couples to H4 and geminally to each other. |

| OH | 2.5 - 4.0 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. Often broad due to chemical exchange.[3] |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is critical for obtaining a spectrum that is both high in resolution and free of artifacts. This protocol is a self-validating system designed to produce reliable data.

4.1. Sample Preparation

-

Analyte Purity: Ensure the sample of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solvating power for protected carbohydrates and its relatively clean spectral window. For compounds with potential hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the added benefit of sharpening hydroxyl proton signals.[13]

-

Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard 1D Proton (zg30)

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 - 12 ppm

-

Pulse Angle: 30 degrees (to ensure quantitative integration)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16 to 64 (adjust for desired signal-to-noise)

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

A Systematic Approach to Spectral Interpretation

Interpreting the spectrum involves a logical process of assigning each signal to a specific proton or group of protons in the molecule.

Step 1: Identify Key Regions and Signals

-

Aldehyde Region (9.5-10.0 ppm): Look for a single, sharp signal (a doublet) corresponding to H1 . Its integration should be 1H.

-

Aromatic Region (7.2-7.4 ppm): A complex multiplet integrating to 15H (3 x C₆H₅) will be present.

-

Aliphatic/Oxygenated Region (3.5-5.0 ppm): This will be the most complex region, containing signals for the backbone protons (H2, H3, H4, H5a/b) and the six benzylic protons.

-

Hydroxyl Proton: Identify a broad, exchangeable signal that may or may not show coupling. A D₂O exchange experiment can confirm this assignment; the OH peak will disappear upon addition of a drop of D₂O.

Step 2: Utilize 2D COSY for Connectivity Mapping

For a molecule of this complexity, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is indispensable.[4] It reveals which protons are coupled to each other, allowing for the unambiguous tracing of the carbon backbone.

Caption: Expected ¹H-¹H COSY correlations for the backbone.

COSY Interpretation Workflow:

-

Starting Point: Locate the cross-peak corresponding to the aldehyde proton (H1 ) on the diagonal. Its off-diagonal correlation will unambiguously identify the signal for H2 .

-

Trace the Chain: From the diagonal peak of H2 , find its other off-diagonal cross-peak. This will connect to H3 .

-

Continue Along the Backbone: Repeat the process. The cross-peak from H3 will lead to H4 .

-

Final Connection: The cross-peak from H4 will connect to the signals for the diastereotopic protons H5a and H5b . This confirms the entire H1-H2-H3-H4-H5 spin system.

Step 3: Assign the Benzylic Protons The six benzylic protons will appear as three distinct AB quartets in the 4.4-4.9 ppm region. While unambiguous assignment to the C2, C3, and C5 positions without further 2D NMR experiments (like HMBC or NOESY) can be challenging, their characteristic pattern confirms the presence of the three benzyloxy groups.

Conclusion

The ¹H NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is information-rich, providing a detailed fingerprint of its complex structure. Through a combination of careful experimental technique and a systematic interpretation strategy leveraging both 1D and 2D NMR data, researchers can confidently verify the identity, purity, and stereochemical integrity of this important synthetic building block. This guide provides the foundational principles and practical steps necessary to achieve that goal, underscoring the power of NMR spectroscopy in modern chemical research and development.

References

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives..." RSC. Available at: [Link]

-

Tvaroška, I., & Taravel, F. R. (1995). Carbon-proton coupling constants in the conformational analysis of sugar derivatives. Carbohydrate Research, 268(1), 57-72. Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Available at: [Link]

-

Figshare. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D- phenylalaninate. (2). Available at: [Link]

-

Nishimura, Y., et al. (2018). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 83(1), 261-271. Available at: [Link]

-

Tantillo, D. J. (2022). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 27(21), 7531. Available at: [Link]

-

Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR stack plot showing sequential deprotection of PMB and benzyl ether. Available at: [Link]

-

Serianni, A. S., et al. (2017). O-Acetyl Side-Chains in Monosaccharides: Redundant NMR Spin-Couplings and Statistical Models for Acetate Ester Conformational Analysis. The Journal of Organic Chemistry, 82(17), 8933-8946. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

ResearchGate. (2015). N-acetylated amino sugars: The dependence of NMR 3J(H NH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). ¹H NMR Chemical Shifts. Available at: [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Available at: [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Stephenson, C. R. J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 909-914. Available at: [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). (2R,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Available at: [Link]

-

Beckingham, B. S., et al. (2020). Development of a Robust and Flexible Wearable Sensor Derived from Disulfide-Linked Polyurethane/Graphene Nanoplatelets with Enhanced Temperature Tolerance. ACS Omega, 5(29), 18277-18288. Available at: [Link]

-

Kim, D., et al. (2020). Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex. ChemRxiv. Available at: [Link]

Sources

- 1. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal | Delchimica [delchimica.com]

- 2. targetmol.cn [targetmol.cn]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. escholarship.org [escholarship.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. pubs.acs.org [pubs.acs.org]

13C NMR of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

An In-Depth Technical Guide to the ¹³C NMR of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. As a complex, polyfunctionalized chiral molecule, its unambiguous structural verification is critical in synthetic chemistry and drug development. This document serves as a predictive and interpretive resource for researchers, offering a detailed rationale for the chemical shift of each carbon atom based on established principles of NMR spectroscopy. Furthermore, it includes a validated experimental protocol for data acquisition, ensuring researchers can reliably obtain high-quality spectra for this class of compounds.

Introduction: The Structural Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable chiral building block in organic synthesis, particularly for the construction of complex natural products and pharmaceuticals. Its structure features a five-carbon aldehyde backbone adorned with three bulky benzyloxy protecting groups and a free hydroxyl group, creating a molecule with multiple stereocenters and diverse electronic environments.

The confirmation of its constitution and stereochemistry is paramount following synthesis. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides a distinct signal for each unique carbon environment within the molecule.[1][2] However, the structural complexity—featuring 26 carbon atoms in varied environments—can make spectral assignment a non-trivial task without a predictive framework. This guide aims to deconstruct the molecule's structure and provide a robust, theory-grounded prediction of its ¹³C NMR spectrum.

Foundational Principles: Predicting Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[3] For the target molecule, the primary influencing factors are:

-

Hybridization and Electronegativity: The sp²-hybridized aldehyde carbonyl carbon (C1) is significantly deshielded and will appear far downfield. Carbons directly bonded to highly electronegative oxygen atoms (C2, C3, C4, C5, and the benzylic carbons) will also be deshielded relative to simple alkanes.[3][4]

-

Inductive Effects: The electron-withdrawing effect of the oxygen atoms diminishes with distance. Therefore, the chemical shift of carbons further from the oxygenated backbone will be less affected.[5]

-

Stereochemistry: The fixed S,R,R configuration at C2, C3, and C4 creates diastereotopic environments. Consequently, the three benzyloxy groups are chemically non-equivalent, which may lead to distinct signals for their respective methylene and aromatic carbons, depending on conformational dynamics in solution.

-

Aromaticity: The phenyl rings introduce characteristic signals in the aromatic region (δ ≈ 120-140 ppm), with distinct shifts for the ipso, ortho, meta, and para carbons.[6] The ipso-carbon (the one attached to the CH₂O group) is typically found around δ ≈ 137-138 ppm.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment, the carbon atoms of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure and numbering scheme for spectral assignment.

Predicted ¹³C NMR Spectrum and Assignments

The predicted chemical shifts for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are summarized in the table below. These values are estimated based on established empirical rules and data from analogous compounds.[7][8]

| Carbon Atom(s) | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Influences |

| C1 | Aldehyde (CHO) | 200 - 205 | The sp² carbonyl carbon is highly deshielded due to bond polarization and electronegativity of the oxygen atom. This is a characteristic region for aldehydes.[3][5] |

| C2 | CH-OBn | 78 - 82 | An sp³ carbon bonded to an oxygen atom and adjacent to the aldehyde. Its chemical shift is influenced by both the C1 carbonyl and the C3-OBn group. |

| C3 | CH-OBn | 79 - 83 | Similar to C2, this carbon is bonded to an oxygen. Its precise shift is determined by the stereochemical relationships with its neighbors (C2 and C4). |

| C4 | CH-OH | 70 - 74 | This carbon is bonded to a hydroxyl group, which is slightly less deshielding than a benzyloxy group. It is expected to be upfield relative to C2 and C3. |

| C5 | CH₂-OBn | 68 - 72 | A primary carbon attached to a benzyloxy group. Being a CH₂ group, it is generally found slightly upfield compared to substituted CH carbons in similar environments. |

| C2', C3', C5' | Benzylic (OCH₂) | 72 - 76 | These three methylene carbons of the benzyl groups are in distinct chemical environments. While they are expected in a narrow range, they may resolve into three separate signals. |

| C2'', C3'', C5'' | Aromatic (ipso-C) | 137 - 139 | The quaternary carbons of the phenyl rings directly attached to the -OCH₂- linker. |

| C2'', C3'', C5'' | Aromatic (o, m, p-C) | 127 - 129 | The protonated aromatic carbons. Due to the three benzyl groups, these signals will likely appear as a complex, overlapping cluster of peaks. The ortho, meta, and para carbons for each ring are distinct. |

Experimental Protocol for Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable ¹³C NMR spectrum.

A. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the expected solubility of the benzylated compound. It provides a clean spectral window, with its residual solvent peak appearing at δ ≈ 77.16 ppm.[9]

-

Concentration: Dissolve 15-30 mg of the analyte in approximately 0.6 mL of CDCl₃. This concentration ensures an adequate signal-to-noise ratio without significant viscosity effects.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

B. NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz (or higher) spectrometer.

-

Pulse Program: zgpg30 (Bruker) or an equivalent proton-decoupled sequence with a 30° flip angle to balance signal intensity and relaxation time.

-

Spectral Width (SW): 0 - 220 ppm. This range comfortably covers all expected carbon signals from TMS to the aldehyde carbonyl.[10]

-

Acquisition Time (AQ): 1.0 - 1.5 seconds. This provides adequate resolution for distinguishing closely spaced signals.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial to allow for nearly complete T₁ relaxation of all carbon nuclei, especially quaternary carbons, for more reliable signal integration.[10]

-

Number of Scans (NS): 1024 - 4096 scans. Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans is required to achieve a satisfactory signal-to-noise ratio.[1]

-

Temperature: 298 K (25 °C).

Workflow for Spectral Interpretation

The following workflow, visualized as a flowchart, outlines the logical process for assigning an experimental spectrum using the predictive data from this guide.

Caption: Logical workflow for the assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is predicted to be complex, exhibiting 26 distinct signals spread across characteristic chemical shift regions. The aldehyde carbonyl provides a definitive downfield marker above 200 ppm. The oxygenated aliphatic core carbons are expected between 68 and 83 ppm, with the C4-OH carbon appearing upfield of the C2/C3-OBn carbons. The benzylic methylene and aromatic carbons will populate the 72-76 ppm and 127-139 ppm regions, respectively. This in-depth guide, combining predictive analysis with a robust experimental protocol, provides researchers with the necessary framework to confidently acquire and interpret the ¹³C NMR spectrum, ensuring rigorous structural verification of this important synthetic intermediate.

References

-

NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]

-

SDBS: Spectral Database for Organic Compounds. National Metrology Institute of Japan. [Link]

-

Krivdin, L.B. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules (2021). [Link]

-

Jiménez-Barbero, J., et al. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega (2018). [Link]

-

Databases - NMR Wiki. [Link]

-

Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. University of Wisconsin-Madison Libraries. [Link]

-

Wang, Y., et al. GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv (2023). [Link]

-

Bishop, C.T. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. InTech (2012). [Link]

-

Ståhle, J., et al. Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. Digitala Vetenskapliga Arkivet (2024). [Link]

-

Davis, A.L., et al. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega (2018). [Link]

-

Ardá, A., et al. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega (2018). [Link]

-

Lopes, J.F., et al. 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. MDPI (2023). [Link]

-

Reddit Community. Is there a website for common 1H or 13C NMR spectra for known compounds? Reddit (2024). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts (2023). [Link]

-

Serianni, A.S., et al. Carbon-13 NMR studies of [1-13C]aldoses: empirical rules correlating pyranose ring configuration and conformation with carbon-13 chemical shifts and carbon-13/carbon-13 spin couplings. Journal of the American Chemical Society (1982). [Link]

-

13C NMR Spectrum of Pentanal. Human Metabolome Database (2022). [Link]

-

Felli, I.C., et al. 13C Direct Detected NMR for Challenging Systems. PMC (2015). [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Wiberg, K.B., et al. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate (2011). [Link]

-

Bourissou, D., et al. 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews (2007). [Link]

-

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Delchimica. [Link]

-

Wiitala, K.W., et al. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A (2009). [Link]

-

Song, K.S., et al. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate (2015). [Link]

-

Krivdin, L.B. Computational protocols for calculating 13C NMR chemical shifts. ResearchGate (2022). [Link]

-

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. PubChem. [Link]

-

Furevi, A., et al. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. OUCI (2022). [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest (2015). [Link]

-

Krivdin, L.B., et al. Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. ResearchGate (2017). [Link]

-

C-13 NMR spectrum of butanal. Doc Brown's Chemistry. [Link]

-

Pentanal. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a complex synthetic intermediate relevant in carbohydrate chemistry and drug development.[1][2] This document outlines optimal strategies for ionization and structural elucidation using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). We delve into the causal logic behind methodological choices, present detailed experimental protocols, and interpret fragmentation patterns to provide a self-validating framework for the characterization of this and similar benzylated polyhydroxy aldehydes. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Analytical Challenge

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a chiral, non-volatile, and thermally sensitive molecule. Its structure, featuring three bulky benzyl ether protecting groups, a free hydroxyl group, and a reactive aldehyde moiety, presents a distinct analytical challenge. Accurate characterization is essential to confirm its identity and purity, which are critical for its downstream applications in multi-step syntheses.[3] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task, providing not only precise mass measurement but also profound structural insights through controlled fragmentation.[4] This guide focuses on Electrospray Ionization (ESI) as the premier technique for analyzing such molecules, given its "soft" nature that preserves the intact molecule for detection.[5][6][7]

Foundational Analysis: Molecular Formula and Mass

A prerequisite for any mass spectrometric analysis is the precise calculation of the analyte's mass. High-resolution mass spectrometry allows for the determination of the elemental composition of ions, a crucial step in structural confirmation.[8][9]

-

Molecular Formula: C₂₆H₂₈O₅

-

Average Molecular Weight: 420.50 g/mol

-

Monoisotopic Exact Mass: 420.193675 Da

This exact mass serves as the bedrock for identifying the molecular ion and interpreting all subsequent mass-to-charge ratios (m/z) in the spectrum.

Ionization Strategy: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for thermally labile and non-volatile compounds.

Why ESI is the Optimal Choice: Electrospray Ionization (ESI) is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation.[5][6][7] This is ideal for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, as harsher methods like Electron Ionization (EI) would lead to extensive, uninterpretable fragmentation and the likely absence of a molecular ion peak.[10] ESI is particularly well-suited for polar molecules and is routinely used for the analysis of protected carbohydrates and other synthetic intermediates.[11][12][13]

Ionization Mode and Adduct Formation: Analysis in the positive ion mode is recommended. The multiple ether oxygens within the molecule are readily protonated or can form adducts with alkali metal ions present in the solvent or as additives. The expected primary ions in a full-scan mass spectrum are summarized in Table 1. The presence of these multiple adducts provides a self-validating signature for the molecular weight of the analyte.

Table 1: Predicted High-Resolution m/z Values for Key Molecular Ions

| Ion Species | Formula | Calculated Exact m/z |

| [M+H]⁺ | [C₂₆H₂₉O₅]⁺ | 421.20150 |

| [M+Na]⁺ | [C₂₆H₂₈O₅Na]⁺ | 443.18361 |

| [M+K]⁺ | [C₂₆H₂₈O₅K]⁺ | 459.15755 |

Experimental Protocol: ESI-MS and MS/MS Analysis

The following protocol provides a robust starting point for the analysis. Instrument parameters should be optimized to maximize the signal of the ion of interest.

4.1. Sample and Solvent Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water.

-

Additives (Optional but Recommended): To promote consistent adduct formation, add either:

-

0.1% formic acid to favor the [M+H]⁺ ion.

-

1 mM sodium acetate to enhance the [M+Na]⁺ ion. The sodium adduct is often more stable and less prone to in-source fragmentation.

-

4.2. Mass Spectrometer Parameters (Typical)

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone/Nozzle Voltage: 20 - 40 V (low to minimize in-source fragmentation)

-

Desolvation Gas (N₂): Flow rate 8-12 L/min; Temperature 300-350 °C

-

Mass Range (Full Scan): 100 - 600 m/z

-

Collision Gas (MS/MS): Argon or Nitrogen

-

Collision Energy (MS/MS): 10 - 40 eV (ramped or optimized for specific fragments)

4.3. Experimental Workflow Diagram

The overall process from sample preparation to data analysis is depicted below.

Caption: Experimental workflow for ESI-MS/MS analysis.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. This involves isolating a specific precursor ion (e.g., the [M+Na]⁺ adduct) and fragmenting it through Collision-Induced Dissociation (CID).[14][15] The resulting fragments provide a "fingerprint" of the molecule's connectivity.

5.1. Precursor Ion Selection: The [M+Na]⁺ Advantage While the protonated molecule [M+H]⁺ can be used, the sodiated adduct [M+Na]⁺ is often a superior choice for CID of polyethers and related compounds.[16] The sodium ion coordinates to the ether oxygens, creating a stable complex. Fragmentation of this adduct often leads to cleaner, more diagnostic spectra compared to the fragmentation of the protonated species, which can undergo more complex rearrangements.

5.2. Predicted Fragmentation Pathways

The fragmentation of the [M+Na]⁺ ion of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is expected to proceed via several key pathways, primarily involving the loss of the benzyl and benzyloxy groups. The benzyl group is particularly prone to fragmentation, often forming the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[17]

Key Fragmentation Mechanisms:

-

Loss of Toluene (C₇H₈, 92 Da): A common fragmentation for benzyl ethers, proceeding through a rearrangement.

-

Loss of a Benzyl Alcohol (C₇H₈O, 108 Da): This involves the loss of a benzyloxy group along with a hydrogen atom.

-

Cleavage of the C-C Backbone: Rupture of the carbon chain can occur, often alpha to an oxygen atom.[10][18]

-

Loss of Water (H₂O, 18 Da): Dehydration from the hydroxyl group is a possible, though often minor, pathway in the fragmentation of the sodiated adduct.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Caption: Proposed CID fragmentation of the [M+Na]⁺ adduct.

5.3. Interpretation of Key Fragment Ions

The expected fragment ions provide strong evidence for the compound's structure. By matching the accurate masses of the observed fragments to the theoretical values, one can confirm the presence of specific structural motifs.

Table 2: Predicted Key Fragment Ions from [M+Na]⁺ Precursor (m/z 443.18)

| Observed m/z | Proposed Formula | Neutral Loss | Loss Mass (Da) | Structural Inference |

| 351.1305 | [C₁₉H₂₁O₅Na]⁺ | C₇H₈ (Toluene) | 92.0626 | Loss of a benzyl group and H |

| 335.1002 | [C₁₉H₁₇O₄Na]⁺ | C₇H₈O (Benzyl Alcohol) | 108.0575 | Loss of a benzyloxy group and H |

| 243.0475 | [C₁₂H₁₃O₄Na]⁺ | C₇H₈O + C₇H₈ | 200.1201 | Sequential loss of benzyloxy and benzyl groups |

| 233.0835 | [C₁₂H₁₅O₄Na]⁺ | C₁₄H₁₄O (Dibenzyl ether) | 210.1045 | Loss of two benzyl groups from different ether linkages |

| 91.0542 | [C₇H₇]⁺ | - | - | Tropylium ion, characteristic of a benzyl group |

Conclusion

The combination of high-resolution ESI-MS and tandem MS/MS provides a powerful and definitive method for the structural characterization of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. By carefully selecting a soft ionization technique and analyzing the sodiated molecular ion, a rich fragmentation spectrum can be generated. The resulting data, including the accurate mass of the molecular ion and its characteristic neutral losses (benzyl alcohol, toluene), create a unique chemical fingerprint. This analytical framework is not only crucial for verifying the identity and purity of this specific synthetic intermediate but is also broadly applicable to the structural elucidation of other complex, protected natural products and carbohydrate derivatives.

References

- Bhat, A., & Mazumdar, S. (2012).

- Kanter, J. P., Goolsby, B., & St. Claire, R. L. (1996). Collisionally Activated Dissociation of Transition Metal Ion/Polyether Complexes in a Quadrupole Ion Trap. Journal of the American Chemical Society.

- Chen, H., et al. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed.

- Tallman, K. A., & Liebler, D. C. (2001).

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

- Craig, R. D., Green, B. N., & Waldron, J. D. (n.d.). Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA.

-

LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.

- Mandal, M. K., & Le, V. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Kitova, E. N., et al. (2012).

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]

-

chemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube. Available at: [Link]

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

-

Wikipedia. (n.d.). Carbohydrate. Available at: [Link]

- Zenkevich, I. G. (2001). Organic mass spectrometry at the beginning of the 21st century.

- Montaudo, G., et al. (2006). Collision-induced dissociation studies of poly(vinylidene) fluoride telomers in an electrospray-ion trap mass spectrometer. PubMed.

- American Chemical Society. (n.d.). High Resolution Mass Spectrometry. Analytical Chemistry.

- Mandal, M. K., & Le, V. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science.

-

Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Available at: [Link]

-

National MagLab. (2025). Collision-Induced Dissociation. Available at: [Link]

-

PubChem. (n.d.). (2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-. Available at: [Link]

-

Delchimica. (n.d.). (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Available at: [Link]

Sources

- 1. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal | Delchimica [delchimica.com]

- 2. (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal | Delchimica [delchimica.com]

- 3. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of a catch and release electrospray ionization mass spectrometry assay for carbohydrate library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbohydrate - Wikipedia [en.wikipedia.org]

- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 15. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereochemistry of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemistry, synthesis, and analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a crucial chiral building block in the synthesis of complex carbohydrates and various bioactive molecules. This document moves beyond a simple recitation of facts to offer in-depth insights into the causality behind the synthetic strategies and analytical methodologies, ensuring a robust understanding for researchers in the field.

Introduction: The Significance of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a polyhydroxylated aldehyde with a precisely defined stereochemical configuration. Its importance lies in its role as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of carbohydrate chemistry and drug discovery. The three benzyl ether protecting groups offer stability during various synthetic transformations, while the free hydroxyl and aldehyde functionalities provide reactive handles for subsequent modifications. The specific (2S,3R,4R) stereochemistry is often a key determinant of the biological activity of the final target molecule, making its controlled synthesis and unambiguous characterization paramount. This compound is often utilized as a biochemical reagent in life science research.[1][2][3]

Elucidation of Stereochemistry: A Foundational Analysis

The stereochemical integrity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is the cornerstone of its utility. The designation (2S,3R,4R) refers to the specific spatial arrangement of the substituents around the chiral centers at carbons 2, 3, and 4 of the pentanal backbone.

Visualizing the Stereochemistry:

To better understand the spatial arrangement, a Fischer projection and a 3D representation are indispensable tools.

Fischer Projection of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Caption: Fischer projection illustrating the (2S,3R,4R) configuration.

The stereochemical assignment is typically confirmed through a combination of synthetic pedigree (i.e., synthesis from a known chiral starting material) and advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Strategic Synthesis: A Chiral Pool Approach

The synthesis of a molecule with multiple, defined stereocenters like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal invariably relies on a "chiral pool" strategy. This approach leverages naturally occurring, enantiomerically pure starting materials, such as carbohydrates, to impart the desired stereochemistry to the target molecule. For the synthesis of this particular pentanal, D-arabinose serves as an ideal and readily available chiral precursor.

Retrosynthetic Analysis:

A logical retrosynthetic pathway starting from the target aldehyde and working backward to D-arabinose is depicted below.

Caption: Retrosynthetic analysis from the target aldehyde to D-arabinose.

Key Synthetic Steps: A Detailed Protocol

The forward synthesis involves two principal transformations: the protection of the hydroxyl groups of D-arabinose as benzyl ethers and the subsequent selective opening of the resulting furanose ring to yield the target aldehyde.

Step 1: Perbenzylation of D-Arabinose

The initial step is the protection of all free hydroxyl groups of D-arabinose using benzyl bromide (BnBr) in the presence of a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism.

-

Rationale for Benzyl Protection: Benzyl ethers are chosen for their stability across a wide range of reaction conditions, including acidic and basic environments, as well as their relative ease of removal through catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose

-

To a stirred suspension of sodium hydride (4.0 eq.) in anhydrous DMF at 0 °C, a solution of D-arabinose (1.0 eq.) in DMF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (4.0 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 2,3,5-Tri-O-benzyl-D-arabinofuranose as a colorless oil.

Step 2: Selective Hydrolysis to the Aldehyde

The conversion of the furanose precursor to the open-chain aldehyde requires a mild and selective hydrolysis of the cyclic hemiacetal. Harsh acidic conditions can lead to the cleavage of the benzyl ether protecting groups.

-

Causality of Mild Hydrolysis: The use of a biphasic system with a mild acid catalyst, such as aqueous acetic acid, allows for the selective cleavage of the anomeric C-O bond without affecting the more robust benzyl ether linkages.

Experimental Protocol: Synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

-

A solution of 2,3,5-Tri-O-benzyl-D-arabinofuranose (1.0 eq.) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v) is prepared.

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) and monitored closely by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude aldehyde is purified by flash chromatography to afford (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal must be rigorously confirmed. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of the target molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (CHO) | 9.6 - 9.8 | d | ~2-3 |

| H-2 | 3.8 - 4.0 | m | |

| H-3 | 3.9 - 4.1 | m | |

| H-4 | 4.1 - 4.3 | m | |

| H-5, H-5' | 3.5 - 3.7 | m | |

| OH | 2.5 - 3.5 | br s | |

| Ar-H (benzyl) | 7.2 - 7.4 | m | |

| CH₂ (benzyl) | 4.4 - 4.8 | m |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Approximate Chemical Shift (ppm) |

| C-1 (CHO) | 200 - 205 |

| C-2, C-3, C-4 | 70 - 85 |

| C-5 | ~70 |

| CH₂ (benzyl) | 72 - 74 |

| Ar-C (benzyl) | 127 - 138 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.

Expected HRMS Data:

-

Molecular Formula: C₂₆H₂₈O₅

-

Exact Mass: 420.1937

-

Observed Ion (ESI+): [M+Na]⁺ at m/z ~443.1832

Applications in Drug Discovery and Organic Synthesis

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a valuable building block for the synthesis of a variety of biologically important molecules. Its utility stems from the ability to selectively manipulate the aldehyde and free hydroxyl groups.

Workflow of Applications:

Caption: Synthetic transformations of the title compound.

-

Synthesis of C-Glycosides and Glycomimetics: The aldehyde functionality can undergo nucleophilic addition reactions (e.g., Grignard or Wittig reactions) to form carbon-carbon bonds, leading to the synthesis of C-glycosides, which are more stable analogues of naturally occurring O-glycosides.

-

Preparation of Higher-Order Sugars: Chain extension reactions at the aldehyde terminus can be used to construct more complex carbohydrate structures.

-

Synthesis of Iminosugars: Reductive amination of the aldehyde, followed by intramolecular cyclization, can lead to the formation of iminosugars, a class of compounds known for their glycosidase inhibitory activity.

Conclusion

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a synthetically valuable and stereochemically rich building block. Its preparation from the chiral pool, specifically D-arabinose, provides a reliable route to this important intermediate. A thorough understanding of the stereochemical nuances, the rationale behind the chosen synthetic strategies, and the application of rigorous analytical techniques are essential for its successful use in the synthesis of complex and biologically active molecules. This guide has provided a detailed framework for researchers to approach the synthesis and application of this versatile compound with a foundation of scientific integrity and practical insight.

References

Chiral Purity Analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Guide to Method Development and Validation

An In-Depth Technical Guide

Executive Summary

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a complex, polyfunctionalized chiral building block critical in the synthesis of high-value active pharmaceutical ingredients (APIs). With three defined stereocenters, there are seven potential stereoisomeric impurities that must be rigorously controlled. The stereochemical configuration of a drug is paramount, as different enantiomers and diastereomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the development of robust, selective, and validated analytical methods for determining chiral purity is not merely a quality control measure but a fundamental requirement for ensuring drug safety and efficacy.[3]

This technical guide provides a comprehensive strategy for the chiral purity analysis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to explain the underlying scientific rationale for methodological choices. We will explore a primary chromatographic strategy employing both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), complemented by an orthogonal Nuclear Magnetic Resonance (NMR) spectroscopic method. Each section includes detailed, field-proven protocols and discusses the critical parameters for method validation, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

The Imperative of Stereoisomeric Control

The three-dimensional structure of a molecule is intrinsically linked to its biological function.[4] Chiral drugs must interact with stereospecific biological targets, such as enzymes and receptors, and often only one enantiomer is responsible for the desired therapeutic effect.[2][4] The other enantiomer might be inactive, less active, or, in the worst-case scenario, contribute to adverse effects or toxicity.[1] This principle makes the control of stereoisomeric impurities a critical issue in pharmaceutical development, with regulatory agencies demanding stringent evaluation of the safety and effectiveness of drugs containing chiral centers.[5]

The target analyte, with its aldehyde, hydroxyl, and multiple ether functionalities, presents a unique analytical challenge. A successful analytical strategy must be capable of separating the desired (2S,3R,4R) diastereomer from all other possible stereoisomers. This requires a multi-faceted approach that combines high-resolution separation techniques with confirmatory spectroscopic analysis.

Primary Analytical Strategy: High-Resolution Chiral Chromatography

Direct separation of enantiomers and diastereomers is most effectively achieved using chiral chromatography.[6] This approach relies on chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interactions with stereoisomers, leading to different retention times.[7] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral compounds and are the logical starting point for this analyte.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in pharmaceutical quality control.[9] Its robustness, versatility, and high resolution make it the primary technique of choice. For a molecule like (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, a normal-phase (NP) HPLC approach is often most effective.

Causality of Method Selection: The benzylated hydroxyl groups and the core pentanal structure lend the molecule a moderate polarity, making it highly suitable for normal-phase chromatography. The key interactions governing separation on a polysaccharide CSP in this mode are hydrogen bonding (with the analyte's free hydroxyl and aldehyde groups), dipole-dipole interactions, and π-π stacking (between the analyte's benzyl groups and the carbamate derivatives on the CSP).

Caption: Chiral HPLC method development workflow.

-

Sample Preparation: Prepare a ~1.0 mg/mL solution of the analyte in a 50:50 mixture of Hexane and Isopropanol (IPA).

-

Column Selection: Screen a minimum of two complementary polysaccharide-based CSPs.

-

Column 1: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H).

-

Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

-

-

Mobile Phase Screening: Test two primary mobile phase systems for each column.

-

Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v).

-

Mobile Phase B: n-Hexane / Ethanol (90:10, v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm and 254 nm. The low wavelength is for the carbonyl group, while the higher is for the benzyl aromatic rings.

-

-